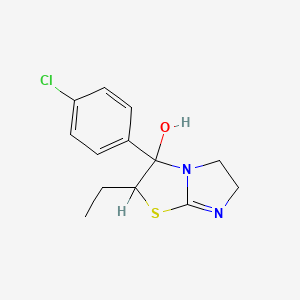![molecular formula C11H9ClO2 B3032655 [5-(4-Chlorophenyl)furan-2-yl]methanol CAS No. 33342-29-9](/img/structure/B3032655.png)
[5-(4-Chlorophenyl)furan-2-yl]methanol
Vue d'ensemble
Description
“[5-(4-Chlorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H9ClO2. It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The compound was prepared through a Grignard reaction of furan-2,5-dicarbaldehyde (DFF) with (4-chlorophenyl)magnesium bromide . Typically, DFF was dissolved in tetrahydrofuran using an ice-water bath, and then (4-chlorophenyl)magnesium bromide was added .Molecular Structure Analysis
The molecular structure of “[5-(4-Chlorophenyl)furan-2-yl]methanol” is characterized by a furan ring substituted at the 2-position with a methanol group and at the 5-position with a 4-chlorophenyl group . The crystal structure of the compound is monoclinic .Applications De Recherche Scientifique
Microwave-Assisted Synthesis for Antiinflammatory and Antibacterial Agents
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)- 4,5-dihydro-1H-pyrazole. These compounds demonstrated significant in vivo antiinflammatory and in vitro antibacterial activities. This method was found to be efficient, environmentally friendly, and quick compared to conventional methods (Ravula et al., 2016).
Aza-Piancatelli Rearrangement for Synthesizing Oxazine Derivatives
Reddy et al. (2012) conducted a study on furan-2-yl(phenyl)methanol derivatives, demonstrating their smooth transformation through aza-Piancatelli rearrangement. This process, catalyzed by In(OTf)3, efficiently produced 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields (Reddy et al., 2012).
Biobased Production of HMF Derivatives
Cukalovic and Stevens (2010) developed a procedure for converting 5-(hydroxymethyl)furfural (HMF) to derivatives including (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol. This process, not requiring a catalyst, offered a novel route for producing renewable furan-based building blocks (Cukalovic & Stevens, 2010).
Lipase-Catalyzed Asymmetric Acylation
Hara et al. (2013) examined the lipase-catalyzed asymmetric acylation of racemic 1-(furan-2-yl)ethanols, including compounds with 5-(2-chlorophenyl) and (4-bromophenyl)furan-2-yl groups. This study highlighted the mechanism and efficiency of enzymatic resolutions and alcoholysis for the production of enantiomerically enriched alcohols (Hara et al., 2013).
Enzyme-Catalyzed Oxidation for FDCA Production
Dijkman, Groothuis, and Fraaije (2014) reported on an FAD-dependent enzyme capable of oxidizing [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA). This reaction, involving four consecutive oxidations, showcased an efficient enzymatic method for producing FDCA from HMF (Dijkman et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that [5-(4-Chlorophenyl)furan-2-yl]methanol may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives, which share a similar structure, have been associated with a wide range of pharmaceutical applications due to their diverse biological activities . This suggests that [5-(4-Chlorophenyl)furan-2-yl]methanol could potentially influence multiple biochemical pathways, leading to various downstream effects.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZVTQIEAIJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353374 | |
| Record name | 2-Furanmethanol, 5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)furan-2-yl]methanol | |
CAS RN |
33342-29-9 | |
| Record name | 5-(4-Chlorophenyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33342-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, 5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

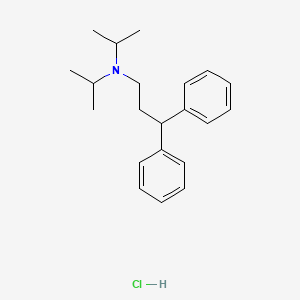

![1-Azaspiro[3.5]nonan-2-one](/img/structure/B3032574.png)
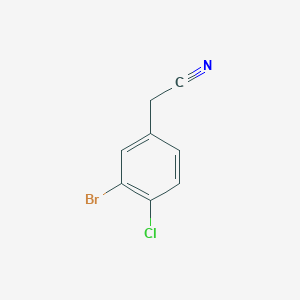
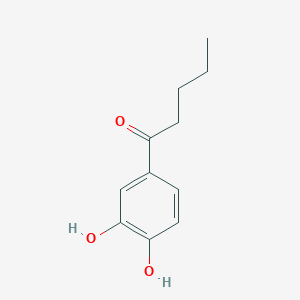



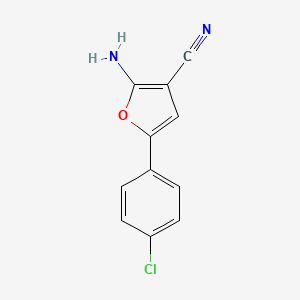
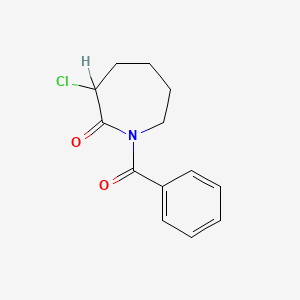
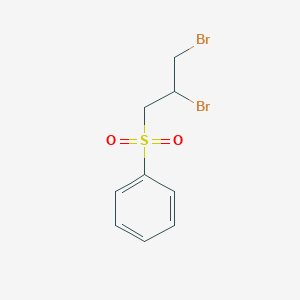
methanone](/img/structure/B3032593.png)

